![molecular formula C18H21N3O2 B2953565 phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate CAS No. 439110-77-7](/img/structure/B2953565.png)
phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate
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Overview
Description
Phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate is a compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
New carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .Scientific Research Applications
Pharmacological Effects and Mechanisms
Anxiolytic Activity without Benzodiazepine Interaction : One study highlighted the anxiolytic-like activity of a phenylpiperazine derivative, demonstrating significant anxiolytic effects in animal models without the sedative, anticonvulsant, or muscle relaxant properties typically associated with benzodiazepines. This compound did not displace 3H-diazepam binding, indicating a different mechanism of action, possibly involving dopaminergic and serotoninergic systems (Lloyd et al., 1985).
Therapeutic Potential in Disease Models
Cystic Fibrosis Treatment : Research on sodium 4-phenylbutyrate indicated potential therapeutic effects in restoring CFTR function in cystic fibrosis patients. This suggests that similar carbamate compounds could have applications in modulating protein function for therapeutic purposes (Rubenstein & Zeitlin, 1998).
Effects on Metabolic and Neurological Disorders
Polyneuropathy Considerations : Carbamates, including phenyl N-methyl N-benzylcarbamate, have been discussed for their potential to cause polyneuropathy under certain conditions, challenging the belief that carbamates do not contribute to such neuropathies. This suggests the importance of monitoring and reassessing the risk assessment procedures for carbamate exposure (Lotti & Moretto, 2006).
Oncology Applications
Histone Deacetylase Inhibition : Studies have shown the utility of carbamate compounds like MS-275 in inhibiting histone deacetylases, offering a potential avenue for cancer treatment through epigenetic modulation. This indicates a broader application of carbamate derivatives in therapeutic strategies targeting solid tumors and lymphomas (Gore et al., 2008).
Genetic Influences on Drug Metabolism
Impact on Anti-Epileptic Drug Efficacy : Genetic variations have been linked to the differential metabolism and efficacy of anti-epileptic drugs, including carbamazepine and phenytoin. This highlights the role of genetic predictors in the clinical use of such medications, suggesting that similar compounds like phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate could be subject to similar genetic influences (Tate et al., 2005).
Mechanism of Action
Target of Action
GNF-Pf-134, also known as phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate, primarily targets the PfMFR3 . PfMFR3 is an orphan apicomplexan transporter predicted to encode a member of the major facilitator superfamily (MFS) . This protein plays roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .
Mode of Action
The compound interacts with its target, PfMFR3, and induces resistance to itself and other compounds that have a mitochondrial mechanism of action . It’s important to note that mutations in PfMFR3 provided no protection against compounds that act in the food vacuole or the cytosol .
Biochemical Pathways
It’s known that the compound affects the mitochondrial transport system . This suggests that it may influence the energy production and metabolic processes within the cell.
Result of Action
The molecular and cellular effects of GNF-Pf-134’s action are primarily related to its interaction with PfMFR3. By interacting with this transporter, GNF-Pf-134 can influence the sensitivity of the parasite to certain antimalarial compounds . This can lead to changes in the parasite’s survival and proliferation.
Action Environment
It’s known that various factors, such as temperature, ph, and the presence of other compounds, can influence the action of chemical compounds
properties
IUPAC Name |
phenyl N-[4-(4-methylpiperazin-1-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-20-11-13-21(14-12-20)16-9-7-15(8-10-16)19-18(22)23-17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYRNWZXBAGHSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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